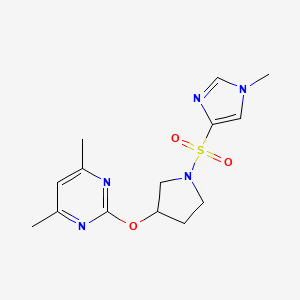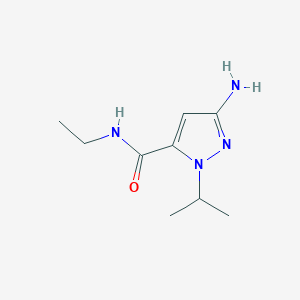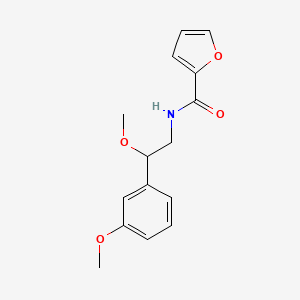
4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .科学的研究の応用
Synthesis and Chemical Properties
- Research on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at producing potential antibacterial agents. Precursors were reacted with various active methylene compounds, leading to the synthesis of pyran, pyridine, and pyridazine derivatives. These compounds were tested for antibacterial activity, indicating their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
- A study on the microwave-assisted rapid synthesis of pyrido[2,3-d:6,5-d]dipyrimidine-2,4,6,8-tetraones over sulfonic acid functionalized imidazolium salts under solvent-free conditions highlighted a novel methodology for the synthesis of such compounds, showcasing their remarkable activity against certain bacterial strains (Saikia, Namsa, & Thakur, 2017).
Applications in Material Science
- A research on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties discussed the preparation of these polymers for potential applications in material science due to their excellent solubility, thermal stability, and mechanical properties (Liu et al., 2013).
Biochemical Research
- The synthesis of classical and nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase aimed at developing potential inhibitors for cancer therapy. These compounds were designed as nonpolyglutamatable inhibitors, indicating a strategic approach to drug development in targeting thymidylate synthase (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).
Green Chemistry and Synthesis
- An article on the aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as a carbon source showcased an environmentally friendly approach to chemical synthesis. This method highlights the importance of using green chemistry principles to achieve efficient synthesis with minimal environmental impact (Shijian, Chen, & Liu, 2016).
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological activity .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests it may have good bioavailability .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific biological activity .
Action Environment
The solubility of imidazole suggests it may be stable in a variety of environments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,6-dimethyl-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-6-11(2)17-14(16-10)22-12-4-5-19(7-12)23(20,21)13-8-18(3)9-15-13/h6,8-9,12H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUYVPUMYNXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)
![N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2974122.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)
![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)


![(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2974129.png)
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2974131.png)
![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)



![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2974139.png)